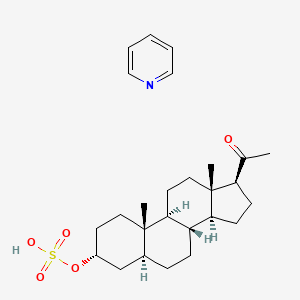
(3alpha)-Allopregnanolone Sulfate Pyridinium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha)-Allopregnanolone Sulfate Pyridinium Salt is a synthetic derivative of allopregnanolone, a neurosteroid that modulates the activity of neurotransmitter receptors in the brain. This compound is of significant interest in the fields of neuropharmacology and medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt typically involves the sulfation of allopregnanolone followed by the formation of the pyridinium salt. The process begins with the reaction of allopregnanolone with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions to introduce the sulfate group. The resulting allopregnanolone sulfate is then reacted with pyridine to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the process is crucial for its application in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha)-Allopregnanolone Sulfate Pyridinium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically restores the hydroxyl group.
Applications De Recherche Scientifique
(3alpha)-Allopregnanolone Sulfate Pyridinium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfation reactions.
Biology: The compound is studied for its effects on neurotransmitter receptors and its potential role in modulating brain function.
Medicine: Research focuses on its potential therapeutic applications in treating neurological disorders such as anxiety, depression, and epilepsy.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt involves its interaction with neurotransmitter receptors in the brain. The compound modulates the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopregnanolone: The parent compound, which lacks the sulfate and pyridinium groups.
Pregnenolone Sulfate: Another neurosteroid with similar sulfation but different receptor interactions.
Progesterone: A related steroid hormone with distinct biological activities.
Uniqueness
(3alpha)-Allopregnanolone Sulfate Pyridinium Salt is unique due to its specific sulfation and pyridinium salt formation, which confer distinct pharmacological properties. Its ability to modulate GABA-A receptors more effectively than its parent compound makes it a valuable research tool and potential therapeutic agent.
Propriétés
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRONXFCVCNETJP-MQJYZQBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine](/img/new.no-structure.jpg)
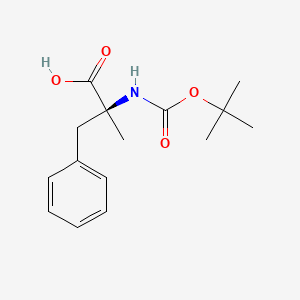

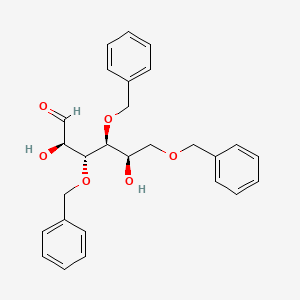
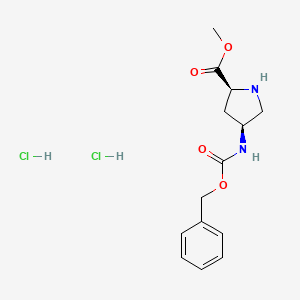
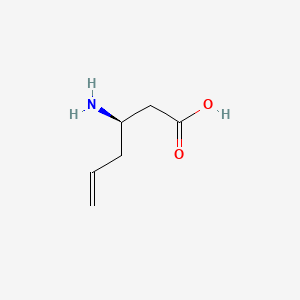
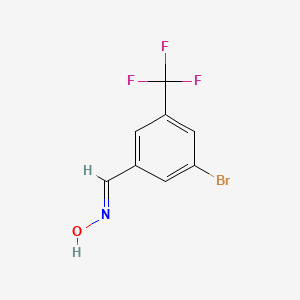

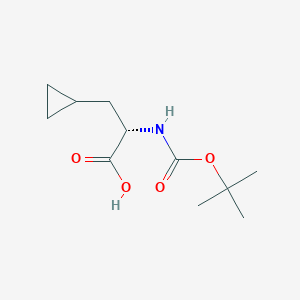
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
